molecular formula C18H27ClN2O3 B2814570 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride CAS No. 1396800-36-4

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

Cat. No. B2814570
CAS RN: 1396800-36-4
M. Wt: 354.88
InChI Key: NPHLEOXXMKMSAP-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Computational Studies

Research on derivatives closely related to 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride has demonstrated considerable anti-dopaminergic and anti-serotonergic activity, indicating potential antipsychotic applications. A study by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine derivatives, including the design, synthesis, pharmacological evaluation, and computational studies, found that these compounds exhibit impressive antipsychotic profiles with lower potency for catalepsy induction. These results align with docking studies aimed at designing compounds with affinity for human dopamine D2 receptors, supported by quantitative structure-activity relationship (QSAR) analyses (Bhosale, S., Kanhed, A., Dash, R., Suryawanshi, M., & Mahadik, K., 2014).

Molecular Docking and Biochemical Properties

Onawole et al. (2017) conducted a computational assessment of important biochemical properties and vibrational assignments for a synthesized arylpiperazine-based drug, highlighting its potential reactivity towards the human GABA receptor. The study provided insights into the molecular docking mechanism of the molecule as an agonist, with evaluations of its reactivity properties using concepts like Average Local Ionization Energies (ALIE) and Fukui functions (Onawole, A. T., Al-Ahmadi, A. F., Mary, Y., Panicker, C., Ullah, N., Armaković, S., Armaković, S., Alsenoy, C., & Al‐Saadi, A., 2017).

Electrochemical Synthesis

Nematollahi and Amani (2011) explored the electrochemical oxidation of a related compound in the presence of arylsulfinic acids, revealing a novel, environmentally friendly, and reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives. This method offers a high atom economy and safe waste management under ambient conditions, suggesting applications in green chemistry and sustainable drug synthesis (Nematollahi, D. & Amani, A., 2011).

Anticancer and Antituberculosis Studies

Research by Mallikarjuna, Padmashali, and Sandeep (2014) on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, a closely related class of compounds, demonstrated significant anticancer and antituberculosis activities. These findings suggest the potential of such derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna, S., Padmashali, B., & Sandeep, C., 2014).

properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-23-16-6-2-14(3-7-16)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-5-15;/h2-3,6-7,15,17,21H,4-5,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLEOXXMKMSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

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